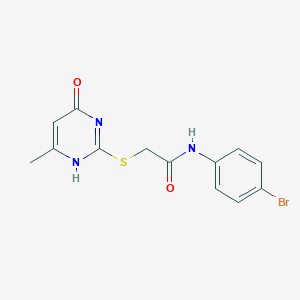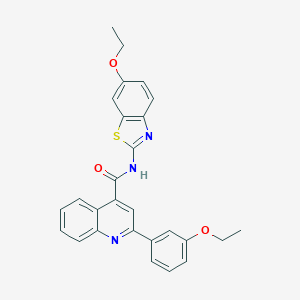![molecular formula C27H26N2O2 B444356 3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444356.png)
3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities and are commonly used in pharmaceuticals for their sedative, anxiolytic, and muscle relaxant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves a multi-step process. One efficient method involves the carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones as key intermediates. This is followed by a cyclocondensation reaction catalyzed by Cp2TiCl2/m-phthalic acid/ethanol under one-pot conditions . The reaction proceeds under mild conditions and provides high yields of the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory effects in the central nervous system. The compound may also interact with voltage-dependent sodium channels, contributing to its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Nitrazepam: Known for its hypnotic and anticonvulsant effects.
Bromazepam: Used in the treatment of anxiety disorders.
Uniqueness
3-(4-methoxyphenyl)-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its synthesis also involves a highly efficient one-pot method, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C27H26N2O2 |
|---|---|
Molekulargewicht |
410.5g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)-6-(2-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O2/c1-17-7-3-4-8-21(17)27-26-24(28-22-9-5-6-10-23(22)29-27)15-19(16-25(26)30)18-11-13-20(31-2)14-12-18/h3-14,19,27-29H,15-16H2,1-2H3 |
InChI-Schlüssel |
SWSXFSJYSUMBBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Kanonische SMILES |
CC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-bromophenyl)-3-chloro-N-isobutyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444273.png)
![Methyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B444274.png)
![5-(4-bromophenyl)-3-chloro-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444278.png)
![5-(4-bromophenyl)-3-chloro-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444279.png)
![5-(4-bromophenyl)-3-chloro-N-(2,4-difluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444280.png)
![5-(4-bromophenyl)-N-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444281.png)
![5-(4-bromophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444284.png)
![2-{[4-(4-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444285.png)
![2-(4-TERT-BUTYLPHENYL)-4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE](/img/structure/B444286.png)
![2-[(4-Benzoyl-1-piperazinyl)carbonyl]-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B444289.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-methoxybenzenesulfonohydrazide](/img/structure/B444291.png)


![5-(4-Bromophenyl)-3-chloro-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B444296.png)
